2-(4-Methylphenyl)benzaldehyde
Overview
Description
2-(4-Methylphenyl)benzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by a benzene ring with an aldehyde functional group and a methyl substituent on the phenyl ring. This compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and dyes.
Synthesis Analysis
The synthesis of benzaldehyde derivatives, including those with methyl substituents, often involves formylation reactions. A general methodology for the synthesis of deuterated and carbon-13 labeled benzaldehydes through regio-selective formylation has been reported, which could potentially be applied to synthesize 2-(4-Methylphenyl)benzaldehyde isotopologues . Additionally, the synthesis of related compounds, such as 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole, has been achieved through condensation reactions, indicating that similar strategies could be employed for the synthesis of 2-(4-Methylphenyl)benzaldehyde .
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives is often characterized by spectroscopic techniques such as NMR, IR, and UV-VIS, as well as X-ray crystallography. For instance, the crystal structure of 4-phenyl-benzaldehyde has been studied, revealing the presence of dimers linked by hydrogen bonding . These techniques could be used to analyze the molecular structure of 2-(4-Methylphenyl)benzaldehyde to understand its conformation and intermolecular interactions.
Chemical Reactions Analysis
Benzaldehyde derivatives participate in various chemical reactions, including condensation to form Schiff bases and reactions with amines. For example, the interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, which is structurally similar to 2-(4-Methylphenyl)benzaldehyde, leads to the formation of metal complexes . This suggests that 2-(4-Methylphenyl)benzaldehyde could also form complexes with metals or undergo similar condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like the methyl group in 2-(4-Methylphenyl)benzaldehyde can affect these properties. For example, the presence of a methyl group can increase hydrophobicity and potentially alter the compound's reactivity in electrophilic aromatic substitution reactions. The spectroscopic properties, such as UV-VIS absorption spectra, can also provide insights into the electronic structure of the compound .
Scientific Research Applications
Application 1: Synthesis of Benzimidazole Derivatives
- Summary of the Application: 2-(4-Methylphenyl)benzaldehyde is used in the synthesis of benzimidazole derivatives. These compounds have a wide range of biological activities and are important in drug discovery .
- Methods of Application: The preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide involves two steps. In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione is reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield. The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yields the final product .
- Results or Outcomes: The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .
Application 2: Synthesis of 2,4,5-Trisubstituted and 1,2,4,5-Tetrasubstituted Imidazoles
- Summary of the Application: 2-(4-Methylphenyl)benzaldehyde can be used in the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. These compounds have various applications in medicinal chemistry due to their wide range of biological activities .
- Methods of Application: The synthesis is catalyzed by a magnetically supported Lewis acidic deep eutectic solvent on magnetic nanoparticles (LADES@MNP). The reaction is carried out via one-pot multicomponent processes under solvent-free sonication .
- Results or Outcomes: The reactions have good to excellent yields, mild conditions, and work-up simplicity. The LADES@MNP can be easily recovered by magnetic separation and reused five times without significant loss of catalytic activity .
Safety And Hazards
properties
IUPAC Name |
2-(4-methylphenyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-6-8-12(9-7-11)14-5-3-2-4-13(14)10-15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZMLIHMNWLHRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362728 | |
Record name | 4'-Methyl[1,1'-biphenyl]-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde | |
CAS RN |
16191-28-9 | |
Record name | 4'-Methyl[1,1'-biphenyl]-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16191-28-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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